molecular formula C16H18O2 B2472874 1-(Benzyloxy)-4-propoxybenzene CAS No. 258513-95-0

1-(Benzyloxy)-4-propoxybenzene

Cat. No. B2472874
CAS RN: 258513-95-0
M. Wt: 242.318
InChI Key: NHLVTFAOWFFVBU-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-4-propoxybenzene” is an organic compound that belongs to the class of compounds known as ether compounds. Ethers are a type of organic compound characterized by an oxygen atom connected to two alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-propoxybenzene” would consist of a benzene ring with a benzyloxy group attached at one position and a propoxy group attached at the fourth position relative to the benzyloxy group .


Chemical Reactions Analysis

Ethers, in general, are quite stable and resistant to chemical reactions. They can undergo reactions under certain conditions, such as acid-catalyzed cleavage, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzyloxy)-4-propoxybenzene” would depend on its structure. Ethers are generally colorless, have a characteristic odor, and are less dense than water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “1-(Benzyloxy)-4-propoxybenzene” is not known as it seems to be a less-studied compound. The mechanism of action would depend on the specific application of the compound .

Future Directions

The future directions for “1-(Benzyloxy)-4-propoxybenzene” would depend on its potential applications. It could be interesting to study its properties and potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-phenylmethoxy-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLVTFAOWFFVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-propoxybenzene

Synthesis routes and methods

Procedure details

In 75 ml of dimethylsulfoxide (DMSO) was dissolved 7.5 g (37.5 mmol) of 4-(benzyloxy)phenol, and an aqueous solution of sodium hydroxide (NaOH/H2O: 1.65 g/15 ml) was added thereto. The mixture was stirred until dissolving homogeneously. Next, 5.0 g (40.7 mmol) of n-propyl bromide was added to the mixture, and the resultant mixture was subjected to a reaction at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water, and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from methanol to give 8.82 g (36.4 mmol) of 1-(n-propyloxy)-4-benzyloxybenzene.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Five

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